2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, thiophene, and pyridine groups
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target bacterial proteins or enzymes involved in tuberculosis.
Mode of Action
Based on its structural similarity to other anti-tubercular agents, it can be hypothesized that it may interfere with the bacterial cell wall synthesis or disrupt essential biochemical pathways in the bacteria, leading to their death .
Biochemical Pathways
, similar compounds have been shown to disrupt the synthesis of mycolic acids, a key component of the Mycobacterium tuberculosis cell wall. This disruption can inhibit the growth of the bacteria and eventually lead to their death.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a bactericidal effect on this strain of bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled with a benzamide derivative under specific reaction conditions. The process often involves:
Formation of the thiophene intermediate: This can be achieved through a series of reactions including halogenation and subsequent substitution reactions.
Synthesis of the pyridine intermediate: This involves the formation of the pyridine ring, often through cyclization reactions.
Coupling reaction: The thiophene and pyridine intermediates are then coupled with the benzamide derivative using reagents such as palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the thiophene or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(pyridin-4-ylmethyl)benzamide: Lacks the thiophene group, which may affect its binding affinity and specificity.
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both methoxy and thiophene groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-6-3-2-5-14(16)18(21)20-12-13-8-9-19-15(11-13)17-7-4-10-23-17/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPAPEFCVUNBDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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